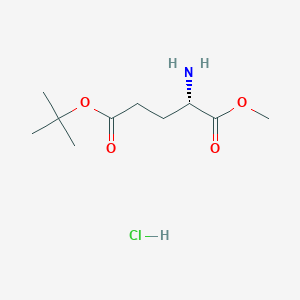

H-Glu(OtBu)-OMe.HCl

Vue d'ensemble

Description

L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride is a derivative of glutamic acid. It is a white to off-white solid compound with the molecular formula C10H20ClNO4 and a molecular weight of 253.72 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Applications De Recherche Scientifique

L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

Biology: Studied for its effects on amino acid metabolism and as a potential ergogenic supplement.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialized chemicals and materials

Mécanisme D'action

Target of Action

H-Glu(OtBu)-OMe.HCl, also known as L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the specific antibodies and proteins that are intended to be conjugated or degraded .

Mode of Action

As a non-cleavable ADC linker, this compound connects an antibody to a cytotoxic drug . This allows the antibody to direct the drug to a specific target cell, thereby reducing the impact on non-target cells . As a PROTAC linker, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This enables the degradation of the target protein via the intracellular ubiquitin-proteasome system .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific antibodies or proteins targeted by the ADCs or PROTACs it helps to form . By directing cytotoxic drugs to specific cells or causing the degradation of specific proteins, it can influence a variety of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of H-Glu(OtBu)-OMeAs a component of adcs or protacs, its pharmacokinetics would be largely determined by the properties of the conjugated antibody or protein and the characteristics of the cytotoxic drug or ligase ligand .

Result of Action

The molecular and cellular effects of this compound’s action are primarily the result of the cytotoxic action of the ADCs or the protein degradation caused by the PROTACs it forms . These effects can include the death of target cells in the case of ADCs, or the alteration of cellular functions due to the degradation of specific proteins in the case of PROTACs .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These can include the physiological conditions within the body, such as pH and temperature, as well as the presence of other molecules that can interact with the ADCs or PROTACs

Analyse Biochimique

Biochemical Properties

H-Glu(OtBu)-OMe.HCl is known to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage

Molecular Mechanism

The molecular mechanism of action of H-Glu(OtBu)-OMeIt is known to influence the secretion of anabolic hormones and prevent exercise-induced muscle damage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride involves the esterification of L-glutamic acid with tert-butyl alcohol and methanol in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-10°C to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration .

Analyse Des Réactions Chimiques

Types of Reactions

L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids and bases.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride

- Triethylamine hydrochloride

- Polyglutamic acid

- L-Fmoc-Aspartic acid alpha-tert-butyl ester

- L-Alanine methyl ester hydrochloride

- Methylparaben

- D-Glucosamine hydrochloride

- tert-Butyl bromoacetate

- Bensulfuron methyl

- Topotecan hydrochloride

- tert-Butyl methacrylate

Uniqueness

L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride is unique due to its specific structure and properties, which make it a valuable compound in peptide synthesis and as an ergogenic supplement. Its ability to influence anabolic hormone secretion and enhance mental performance sets it apart from other similar compounds .

Activité Biologique

L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride, a derivative of the amino acid glutamic acid, possesses various biological activities that have garnered attention in scientific research. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C₉H₁₈ClNO₄

- Molecular Weight : 239.697 g/mol

- CAS Number : 144313-55-3

- Purity : ≥98% .

L-Glutamic acid derivatives are known to interact with various biological pathways:

- Neurotransmission : As a glutamate derivative, it may influence excitatory neurotransmission in the central nervous system (CNS). Glutamate is a primary excitatory neurotransmitter involved in synaptic plasticity and cognitive functions such as learning and memory.

- Antioxidant Activity : Some studies suggest that glutamic acid derivatives can exhibit antioxidant properties, reducing oxidative stress and protecting cells from damage .

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory actions, which could be beneficial in treating neurodegenerative diseases where inflammation plays a critical role .

Antioxidant and Neuroprotective Effects

A study highlighted the neuroprotective effects of glutamic acid derivatives against amyloid-beta (Aβ) toxicity, which is implicated in Alzheimer's disease. The compound demonstrated a reduction in pro-inflammatory cytokines and oxidative stress markers in treated neuronal cells, suggesting a protective mechanism against neurodegeneration .

Anticancer Activity

L-Glutamic acid derivatives have shown promise in cancer research. For instance, a case study evaluated the effects of various glutamate derivatives on cancer cell lines, revealing that certain compounds inhibited cell proliferation effectively. The IC₅₀ values for these compounds ranged from 5 to 20 µM against different cancer types, indicating significant anticancer potential .

| Compound | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| Glutamic Acid Derivative A | Breast Cancer | 10 |

| Glutamic Acid Derivative B | Prostate Cancer | 15 |

| Glutamic Acid Derivative C | Pancreatic Cancer | 7 |

Ergogenic Effects

L-Glutamic acid derivatives are recognized for their ergogenic benefits, enhancing physical performance by influencing hormone secretion and reducing exercise-induced muscle damage. This has implications for athletes and individuals engaged in high-intensity workouts .

Case Studies

- Neuroprotection in Alzheimer's Disease :

- Anticancer Efficacy :

Propriétés

IUPAC Name |

5-O-tert-butyl 1-O-methyl (2S)-2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFPACFSZQWAQF-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211394 | |

| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6234-01-1 | |

| Record name | L-Glutamic acid, 5-(1,1-dimethylethyl) 1-methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6234-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006234011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl 1-methyl L-glutamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.